2-Bromo-5-methoxyaniline hydrochloride
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various analytical techniques, including single-crystal X-ray diffraction, which provides detailed information about the molecular geometry and configuration . The presence of bromine and methoxy groups in these molecules influences their reactivity and interactions, such as hydrogen bonding and halogen bonding, which can be crucial for their properties and potential applications.
Chemical Reactions Analysis
The chemical reactivity of bromo-methoxyaniline derivatives is influenced by the presence of electron-withdrawing and electron-donating groups, such as bromine and methoxy groups, respectively. These substituents can activate or deactivate the aromatic ring towards further chemical transformations, such as nucleophilic substitution reactions . The papers describe various chemical reactions, including bromination, methoxylation, and condensation reactions, which are fundamental in constructing the complex molecular architectures of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-methoxyaniline derivatives are determined by their molecular structure. The introduction of bromine and methoxy groups can significantly affect properties such as solubility, melting point, and reactivity. For example, the synthesis of 2-bromo-4-methoxyaniline in an ionic liquid demonstrates the potential for high yields and purity, as well as the environmental benefits of using alternative solvents . Schiff base compounds containing bromo and methoxy groups exhibit potent antibacterial activities, indicating the biological relevance of these structural motifs .
Scientific Research Applications
1. Metabolism Studies
2-Bromo-5-methoxyaniline hydrochloride and its derivatives have been studied for their metabolism in animal models. Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, identifying various metabolites through gas chromatography-mass spectrometry, indicating diverse metabolic pathways (Kanamori et al., 2002).
2. Corrosion Inhibition
N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline has been synthesized and used as a corrosion inhibitor for zinc metal in hydrochloric acid solutions, showcasing its potential in industrial applications. Assad et al. (2015) found that the inhibition efficiency of this compound increases with concentration (Assad et al., 2015).
3. Synthesis Methods
There has been research into improving the synthesis methods for compounds like 2-Bromo-5-methoxyaniline. Ding Yu-fei (2011) introduced a method for synthesizing 2-bromo-4-methoxyaniline in ionic liquid, achieving high yield and purity. This method was noted for its simplicity, environmental friendliness, and the reusability of the ionic liquid (Ding Yu-fei, 2011).
4. Pharmaceutical Applications
The compound has been involved in the synthesis of key intermediates for pharmaceuticals. Zhang et al. (2022) used a derivative, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, as a key intermediate in the synthesis of SGLT2 inhibitors, demonstrating its relevance in diabetes therapy (Zhang et al., 2022).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
2-bromo-5-methoxyaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLMWQABYASJPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622829 | |
Record name | 2-Bromo-5-methoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxyaniline hydrochloride | |
CAS RN |
129968-11-2 | |
Record name | Benzenamine, 2-bromo-5-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129968-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-methoxyaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2-bromo-5-methoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.203 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.